molecular formula C23H17Cl2N3O6 B12035395 2-Ethoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate CAS No. 357300-74-4

2-Ethoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12035395
CAS No.: 357300-74-4
M. Wt: 502.3 g/mol
InChI Key: BNOCMDCHADIWEG-LGJNPRDNSA-N
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Description

2-Ethoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C25H23N3O7. It is known for its unique structure, which includes ethoxy, nitrobenzoyl, carbohydrazonoyl, and dichlorobenzoate groups. This compound is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The process generally starts with the preparation of the ethoxybenzoyl and nitrobenzoyl intermediates, followed by their coupling with carbohydrazonoyl and dichlorobenzoate groups under controlled conditions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product’s yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of large-scale organic synthesis, including batch processing and continuous flow techniques, can be applied to produce this compound in larger quantities. Optimization of reaction conditions and purification processes is essential to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl and carbohydrazonoyl groups may play a role in binding to these targets, leading to changes in cellular pathways and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4-(2-(4-nitrobenzoyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

357300-74-4

Molecular Formula

C23H17Cl2N3O6

Molecular Weight

502.3 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C23H17Cl2N3O6/c1-2-33-21-11-14(13-26-27-22(29)15-4-7-17(8-5-15)28(31)32)3-10-20(21)34-23(30)18-9-6-16(24)12-19(18)25/h3-13H,2H2,1H3,(H,27,29)/b26-13+

InChI Key

BNOCMDCHADIWEG-LGJNPRDNSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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